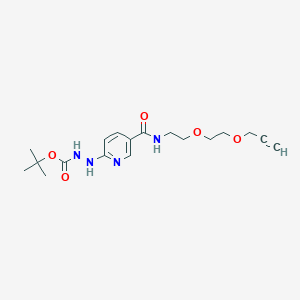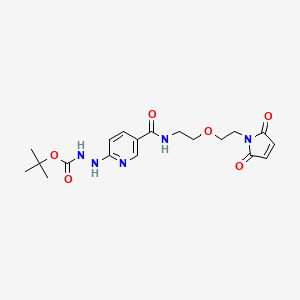
Boc-HyNic-PEG1-mal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-HyNic-PEG1-mal is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a terminal tert-butyl carbamate-protected hydrazinonicotinamide group and a maleimide group linked through a linear polyethylene glycol chain . The maleimide group reacts specifically with thiol groups to form covalent carbon-sulfur bonds, enabling bioconjugation with thiol-bearing molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-HyNic-PEG1-mal involves several steps:
Protection of Hydrazinonicotinamide: The hydrazinonicotinamide group is protected with a tert-butyl carbamate group.
Polyethylene Glycol Linkage: The protected hydrazinonicotinamide is linked to a polyethylene glycol chain.
Maleimide Conjugation: The terminal maleimide group is introduced to the polyethylene glycol chain.
The reaction conditions typically involve the use of organic solvents such as dimethylformamide or dichloromethane, and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced equipment and techniques are employed to ensure reproducibility and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-HyNic-PEG1-mal undergoes several types of chemical reactions:
Substitution Reactions: The maleimide group reacts with thiol groups to form covalent carbon-sulfur bonds.
Hydrazone Formation: The hydrazinonicotinamide group can react with aldehyde or ketone groups to form reversible hydrazone linkages.
Common Reagents and Conditions
Thiol Reagents: Common thiol reagents include cysteine and glutathione.
Aldehyde/Ketone Reagents: Common aldehyde and ketone reagents include formaldehyde and acetone.
Reaction Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products Formed
Thiol Conjugates: The reaction with thiol groups forms stable thiol conjugates.
Hydrazone Linkages: The reaction with aldehyde or ketone groups forms reversible hydrazone linkages.
Wissenschaftliche Forschungsanwendungen
Boc-HyNic-PEG1-mal has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Employed in bioconjugation techniques to link proteins or peptides to other molecules.
Medicine: Utilized in the development of targeted therapies, particularly in cancer research.
Industry: Applied in the production of advanced materials and drug delivery systems
Wirkmechanismus
Boc-HyNic-PEG1-mal exerts its effects through its functional groups:
Maleimide Group: Reacts with thiol groups to form stable covalent bonds, enabling bioconjugation.
Hydrazinonicotinamide Group: Forms reversible hydrazone linkages with aldehyde or ketone groups, allowing for dynamic labeling and conjugation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-HyNic-PEG2-mal: Similar structure but with a longer polyethylene glycol chain.
Boc-HyNic-PEG3-mal: Similar structure but with an even longer polyethylene glycol chain.
Boc-HyNic-PEG4-mal: Similar structure but with the longest polyethylene glycol chain among the series
Uniqueness
Boc-HyNic-PEG1-mal is unique due to its specific polyethylene glycol chain length, which provides optimal balance between solubility and reactivity. This makes it particularly suitable for certain bioconjugation applications where other linkers may not perform as effectively .
Eigenschaften
IUPAC Name |
tert-butyl N-[[5-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O6/c1-19(2,3)30-18(28)23-22-14-5-4-13(12-21-14)17(27)20-8-10-29-11-9-24-15(25)6-7-16(24)26/h4-7,12H,8-11H2,1-3H3,(H,20,27)(H,21,22)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJGTFXWHFQWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
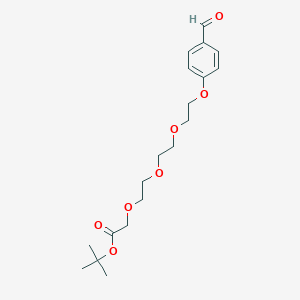
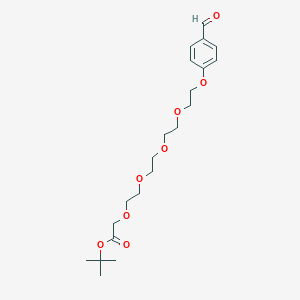
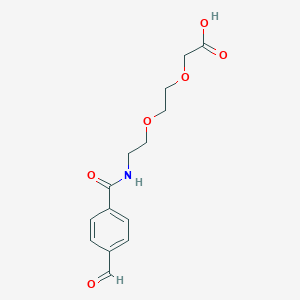

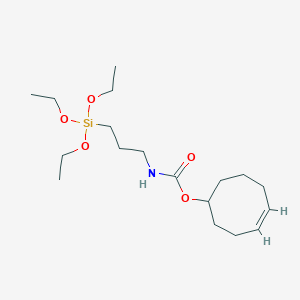
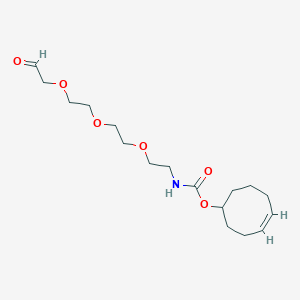
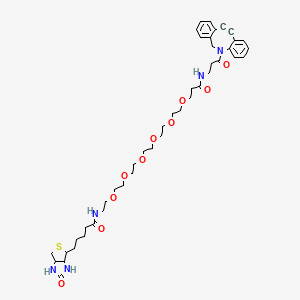
![methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate](/img/structure/B8115915.png)
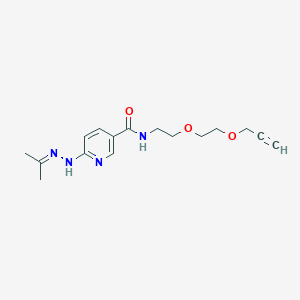
![2-[(3E)-cyclooct-3-en-1-yl]oxyethanol](/img/structure/B8115936.png)
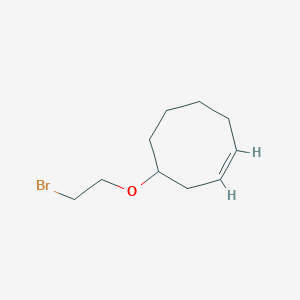
![2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid](/img/structure/B8115941.png)
![2-[(3E)-cyclooct-3-en-1-yl]oxyethyl 4-methylbenzenesulfonate](/img/structure/B8115953.png)
